EPPTB-d5 is classified as a small organic molecule with a specific pharmacological profile targeting G protein-coupled receptors (GPCRs). It is synthesized from readily available starting materials through a series of chemical reactions that enhance its potency and selectivity for TAAR1. The compound has been extensively studied in vitro and in vivo to elucidate its mechanism of action and therapeutic potential.
The synthesis of EPPTB-d5 involves several key steps that include the formation of the pyrazole ring and subsequent functionalization to introduce the trifluoromethyl group. The general synthetic route can be summarized as follows:
The molecular structure of EPPTB-d5 can be represented by the following chemical formula:
The structural analysis reveals a complex arrangement featuring:
High-resolution techniques such as X-ray crystallography or NMR spectroscopy can be employed to confirm the structural integrity and stereochemistry of EPPTB-d5.
EPPTB-d5 primarily interacts with TAAR1, leading to notable biochemical responses. Key reactions include:
These interactions are critical for understanding how EPPTB-d5 modulates neurotransmitter systems involved in mood regulation and other neurophysiological processes.
The mechanism by which EPPTB-d5 exerts its effects involves several key processes:
EPPTB-d5 exhibits several notable physical and chemical properties:
Characterization techniques such as mass spectrometry and HPLC are employed to assess purity and confirm identity during synthesis.
EPPTB-d5 serves multiple roles in scientific research:
EPPTB-d5 (N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide-d5) is a deuterated analog of the trace amine-associated receptor 1 (TAAR1) antagonist EPPTB. The compound incorporates five deuterium atoms (^2H) at specific positions on its ethoxy phenyl ring, replacing all hydrogen atoms in the ethyl group (–OCH₂CH₃ → –OCD₂CD₃). This isotopic modification preserves the core structure of EPPTB, a benzamide derivative with a molecular weight of 383.42 Da (vs. 378.39 Da for the non-deuterated form). The deuterium atoms do not alter the electronic configuration or steric bulk but significantly impact vibrational modes and kinetic isotope effects, which can be detected via mass spectrometry (intact MS peak shift of +5 Da) and NMR spectroscopy (disappearance of ethyl proton signals) [1] [5].
Table 1: Structural Comparison of EPPTB and EPPTB-d5
Property | EPPTB | EPPTB-d5 |
---|---|---|
Molecular Formula | C₂₀H₂₁F₃N₂O₂ | C₂₀H₁₆D₅F₃N₂O₂ |
Molecular Weight | 378.39 Da | 383.42 Da |
Deuterium Positions | N/A | Ethoxy group (–OCD₂CD₃) |
Key Fragments (MS) | m/z 378.39 [M+H]⁺ | m/z 383.42 [M+H]⁺ |
The synthesis of EPPTB-d5 employs late-stage catalytic deuterium exchange or de novo construction using deuterated building blocks:
Critical challenges include avoiding acidic exchangeable protons (e.g., amide N–H) and maintaining reaction conditions below 80°C to prevent racemization. Purification via reversed-phase HPLC ensures >99% chemical and isotopic purity, confirmed by LC-MS and ¹H-NMR [5] [6].
EPPTB-d5 exhibits near-identical physicochemical properties to EPPTB, with deviations arising solely from deuterium-induced bond strengthening:
Solubility:
Stability:
Table 2: Physicochemical Profile of EPPTB-d5
Property | Value | Analytical Method |
---|---|---|
Solubility (DMSO) | 50 mM (19.2 mg/mL) | UV-HPLC |
Solubility (EtOH) | 50 mM (19.2 mg/mL) | Gravimetric analysis |
Thermal Degradation | <5% (72 hours at 50°C) | Accelerated stability testing |
Photostability | Stable (no degradation at 500 lux) | ICH Q1B guidelines |
Deuterium enhances metabolic stability in hepatic microsomes by 40% due to slower C–D bond cleavage. This is critical for tracer studies in TAAR1 research, where prolonged exposure reduces dosing frequency [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1